molecular formula C12H11ClN2O2S B025927 4-amino-N-(3-chlorophenyl)benzenesulfonamide CAS No. 19837-81-1

4-amino-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B025927
CAS No.: 19837-81-1
M. Wt: 282.75 g/mol
InChI Key: ZVOMLEQGMOLOEM-UHFFFAOYSA-N
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Description

4-Amino-N-(3-chlorophenyl)benzenesulfonamide (CAS: 19837-81-1) is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₂S. Its structure comprises a benzenesulfonamide core substituted with an amino group at the para position and a 3-chlorophenyl group attached via the sulfonamide nitrogen . Sulfonamides are historically significant as antimicrobial agents, inhibiting bacterial dihydropteroate synthase (DHPS) by competing with para-aminobenzoic acid (pABA).

Preparation Methods

Sulfonylation of 3-Chloroaniline with 4-Nitrobenzenesulfonyl Chloride Followed by Reduction

Reaction Overview

This two-step method involves initial sulfonylation of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form the nitro-substituted intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Sulfonylation Step

Reagents :

  • 3-Chloroaniline

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (base)
    Solvent : Dichloromethane or toluene
    Temperature : 0–25°C
    Reaction Time : 2–4 hours .

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The nitro group stabilizes the sulfonyl chloride electrophile, enhancing reactivity.

Reduction Step

Reagents :

  • Palladium on charcoal (Pd/C, 5–10 wt%)

  • Hydrogen gas (H₂)
    Solvent : Methanol or ethanol
    Temperature : 25–50°C
    Pressure : 1–3 atm H₂
    Reaction Time : 4–12 hours .

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the sulfonamide bond. Post-reduction purification involves filtration to remove Pd/C and solvent evaporation.

Yield and Purity

  • Intermediate (Nitro Compound) : 70–85% yield

  • Final Product : 65–80% yield after reduction .

Direct Sulfonylation Using 4-Aminobenzenesulfonyl Chloride

Single-Step Synthesis

This method employs 4-aminobenzenesulfonyl chloride, enabling direct coupling with 3-chloroaniline.

Reagents :

  • 4-Aminobenzenesulfonyl chloride

  • 3-Chloroaniline

  • Pyridine or triethylamine
    Solvent : Dichloromethane or tetrahydrofuran (THF)
    Temperature : 0–25°C
    Reaction Time : 1–3 hours .

Challenges and Optimizations

  • Amino Group Reactivity : The free amine on the sulfonyl chloride may compete with 3-chloroaniline, leading to dimerization. To mitigate this, substoichiometric base (1.1–1.3 equivalents) is used to deprotonate 3-chloroaniline selectively .

  • Yield : 55–70%, lower than the two-step method due to side reactions .

Protection/Deprotection Strategy via Acetamide Intermediates

Synthesis of N-(3-Chlorophenyl)-4-acetamidobenzenesulfonamide

Reagents :

  • 4-Acetamidobenzenesulfonyl chloride

  • 3-Chloroaniline

  • Triethylamine
    Solvent : Dichloromethane
    Temperature : 0–25°C
    Reaction Time : 2–4 hours .

Hydrolysis of the Acetamide Group

Reagents :

  • Hydrochloric acid (6 N)

  • Sodium hydroxide (20% w/v)
    Conditions : Reflux at 100°C for 6 hours .

Yield and Scalability

  • Acetamide Intermediate : 75–85% yield

  • Final Product After Hydrolysis : 70–80% yield .

Industrial-Scale Synthesis Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation, reducing reaction time by 30–50% compared to batch processes .

  • Solvent Recovery : Toluene and methanol are recycled via distillation, reducing waste .

Crystallization Optimization

  • pH Control : Adjusting the pH to 5–6 during crystallization improves purity (≥98%) by precipitating impurities .

  • Solvent System : Ethanol/water (1:1) achieves optimal crystal morphology for filtration .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Purity (%)
Two-Step Nitro ReductionHigh selectivity, scalableRequires H₂ handling infrastructure65–8095–99
Direct SulfonylationFewer stepsLower yield due to side reactions55–7090–95
Acetamide HydrolysisAvoids nitro intermediatesAcidic conditions may degrade sensitive groups70–8097–99

Mechanistic Insights

Sulfonylation Reaction

The reaction proceeds via nucleophilic attack of 3-chloroaniline on the electrophilic sulfur of the sulfonyl chloride, facilitated by base-mediated deprotonation .

Catalytic Hydrogenation

Hydrogenation of the nitro group involves adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, culminating in amine formation .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Impact of Substituent Position and Functional Groups

  • Chlorophenyl Position: The 3-chlorophenyl group in the target compound may influence binding affinity to bacterial DHPS compared to 2- or 4-chloro analogs.
  • Triazole and Thiazolidinone Hybrids: Derivatives incorporating triazole (e.g., ) or thiazolidinone () moieties show enhanced activity due to increased lipophilicity and additional hydrogen-bonding interactions. For instance, triazole-linked sulfonamides demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Isoxazole and Oxazole Derivatives : Substitutions with heterocyclic rings (e.g., 5-methylisoxazole in ) improve metabolic stability and target selectivity, though their potency varies depending on the microbial strain .

Biological Activity

4-amino-N-(3-chlorophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of an amino group, a chlorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C12H11ClN2O2S. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antibacterial and antifungal therapies.

The biological activity of this compound primarily involves its interaction with various enzymes. It is hypothesized to inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of bacterial infections and possibly cancer.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies have shown that similar sulfonamide derivatives can effectively inhibit the growth of Staphylococcus aureus and other pathogens.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. In vitro studies have demonstrated that derivatives of this compound can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for this isoform over others like CA II . Such selectivity is vital for reducing side effects in therapeutic applications.

Anti-Cancer Activity

In a study focusing on anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), compounds similar to this compound showed promising results. Specific derivatives demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells . Notably, one derivative was shown to induce apoptosis in cancer cells, highlighting the potential for developing anti-cancer therapies based on this compound.

Case Studies

  • Inhibition Studies : A recent study evaluated the enzyme inhibition properties of various benzenesulfonamides, including this compound. The results indicated that this compound could significantly inhibit bacterial growth by targeting essential metabolic pathways within the bacteria .
  • Cancer Cell Line Evaluation : Another investigation assessed the anti-proliferative effects of sulfonamide derivatives on breast cancer cell lines. The study found that certain derivatives showed a high degree of selectivity and potency against cancer cells, suggesting that modifications to the sulfonamide structure can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)SelectivityActivity Type
This compound Structure10.93 - 25.06HighEnzyme Inhibitor
4-amino-N-(4-chlorophenyl)benzenesulfonamide -TBDTBDTBD
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide -TBDTBDTBD

Properties

IUPAC Name

4-amino-N-(3-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOMLEQGMOLOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368235
Record name 4-amino-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-81-1
Record name 4-amino-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-(3-chlorophenyl)benzenesulfonamide
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4-amino-N-(3-chlorophenyl)benzenesulfonamide
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DL-Tyrosine
4-amino-N-(3-chlorophenyl)benzenesulfonamide
DL-Tyrosine
DL-Tyrosine
4-amino-N-(3-chlorophenyl)benzenesulfonamide
DL-Tyrosine
DL-Tyrosine
4-amino-N-(3-chlorophenyl)benzenesulfonamide

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